

A Comparative Guide to VEGFR2 Inhibition: NVP-ACC789 vs. Axitinib

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Compound of Interest

Compound Name: NVP-ACC789

Cat. No.: B1666487

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two potent vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors: **NVP-ACC789** and Axitinib. The information is curated to assist researchers in making informed decisions for their preclinical and clinical investigations.

At a Glance: Key Quantitative Data

To facilitate a clear comparison of the inhibitory activities of **NVP-ACC789** and Axitinib, the following tables summarize their performance in various assays.

Table 1: Kinase Inhibitory Activity

This table presents the half-maximal inhibitory concentrations (IC₅₀) of each compound against a panel of receptor tyrosine kinases, providing insight into their potency and selectivity.

Target Kinase	NVP-ACC789 IC50	Axitinib IC50
VEGFR1 (Flt-1)	0.38 μ M (human)	0.1 nM
VEGFR2 (KDR/Flk-1)	0.02 μ M (human)	0.2 nM
0.23 μ M (mouse)		
VEGFR3 (Flt-4)	0.18 μ M (human)	0.1-0.3 nM
PDGFR β	1.4 μ M	1.6 nM
c-Kit	Not Available	1.7 nM

Table 2: Cellular Inhibitory Activity

This table details the efficacy of **NVP-ACC789** and Axitinib in cell-based assays, reflecting their performance in a more biological context.

Cell-Based Assay	NVP-ACC789 IC50	Axitinib IC50
VEGF-induced HUVEC Proliferation/Survival	1.6 nM	0.24 nM (Survival)[1]
Non-VEGF Stimulated HUVEC Proliferation	Not Available	573 nM
A-498 Renal Cancer Cell Proliferation	Not Available	13.6 μ M (96h)
Caki-2 Renal Cancer Cell Proliferation	Not Available	36 μ M (96h)
Glioblastoma Cell Line (GB1B) Proliferation	Not Available	3.58 μ M (72h), 2.21 μ M (7d)
IGR-N91 Neuroblastoma Cell Proliferation	Not Available	>10,000 nM
IGR-NB8 Neuroblastoma Cell Proliferation	Not Available	849 nM
SH-SY5Y Neuroblastoma Cell Proliferation	Not Available	274 nM

In Detail: Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the experimental protocols for the key assays cited.

Kinase Assays

Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of purified receptor tyrosine kinases.

- General Protocol:
 - Recombinant kinase domains of the target receptors (e.g., VEGFR2) are incubated with a generic substrate (e.g., poly(Glu, Tyr)) and ATP.

- The inhibitors (**NVP-ACC789** or Axitinib) are added at varying concentrations.
- The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
- The amount of phosphorylated substrate is quantified, typically using methods like ELISA, TR-FRET, or radioisotope incorporation.
- IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation/Survival Assay

Objective: To assess the cytostatic or cytotoxic effects of the inhibitors on endothelial cells, a key component of angiogenesis.

- Protocol for **NVP-ACC789**:
 - HUVECs are seeded in 96-well plates and cultured.
 - Cells are treated with various concentrations of **NVP-ACC789** in the presence of a pro-proliferative concentration of VEGF.
 - After a 72-hour incubation, cell viability is measured using a metabolic assay (e.g., MTS).
 - IC50 values are determined from the dose-response curve.
- Protocol for Axitinib:
 - HUVECs are seeded in 96-well plates.
 - Cells are treated with a range of Axitinib concentrations in the presence of VEGF.
 - Following a 72-hour incubation period, cell survival is assessed.
 - The IC50 value is calculated based on the inhibition of cell survival.

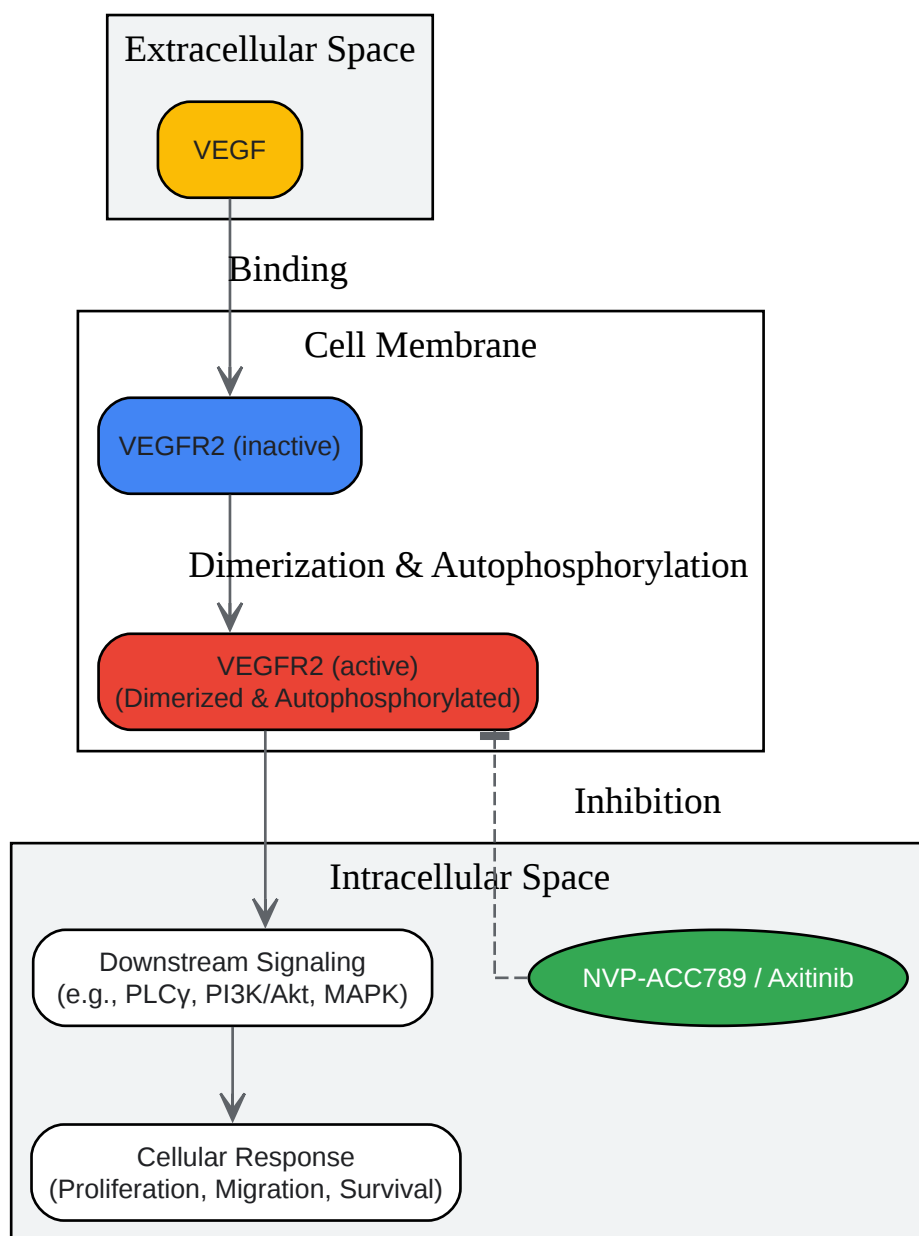
In Vivo Angiogenesis Models

Objective: To evaluate the anti-angiogenic efficacy of the inhibitors in a living organism.

- Chick Chorioallantoic Membrane (CAM) Assay (General Protocol):
 - Fertilized chicken eggs are incubated for several days to allow the development of the CAM.
 - A window is created in the eggshell to expose the CAM.
 - A carrier (e.g., a filter disc or sponge) soaked with the test compound (**NVP-ACC789** or Axitinib) is placed on the CAM.
 - After a set incubation period, the CAM is examined for changes in blood vessel growth around the carrier.
 - The anti-angiogenic effect is quantified by measuring the area of vessel inhibition or by counting the number of blood vessels.
- Mouse Xenograft Models (General Protocol):
 - Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice.
 - Once tumors are established, mice are treated orally with the inhibitor (**NVP-ACC789** or Axitinib) or a vehicle control.
 - Tumor growth is monitored over time.
 - At the end of the study, tumors are excised, and microvessel density can be assessed by immunohistochemistry (e.g., staining for CD31).

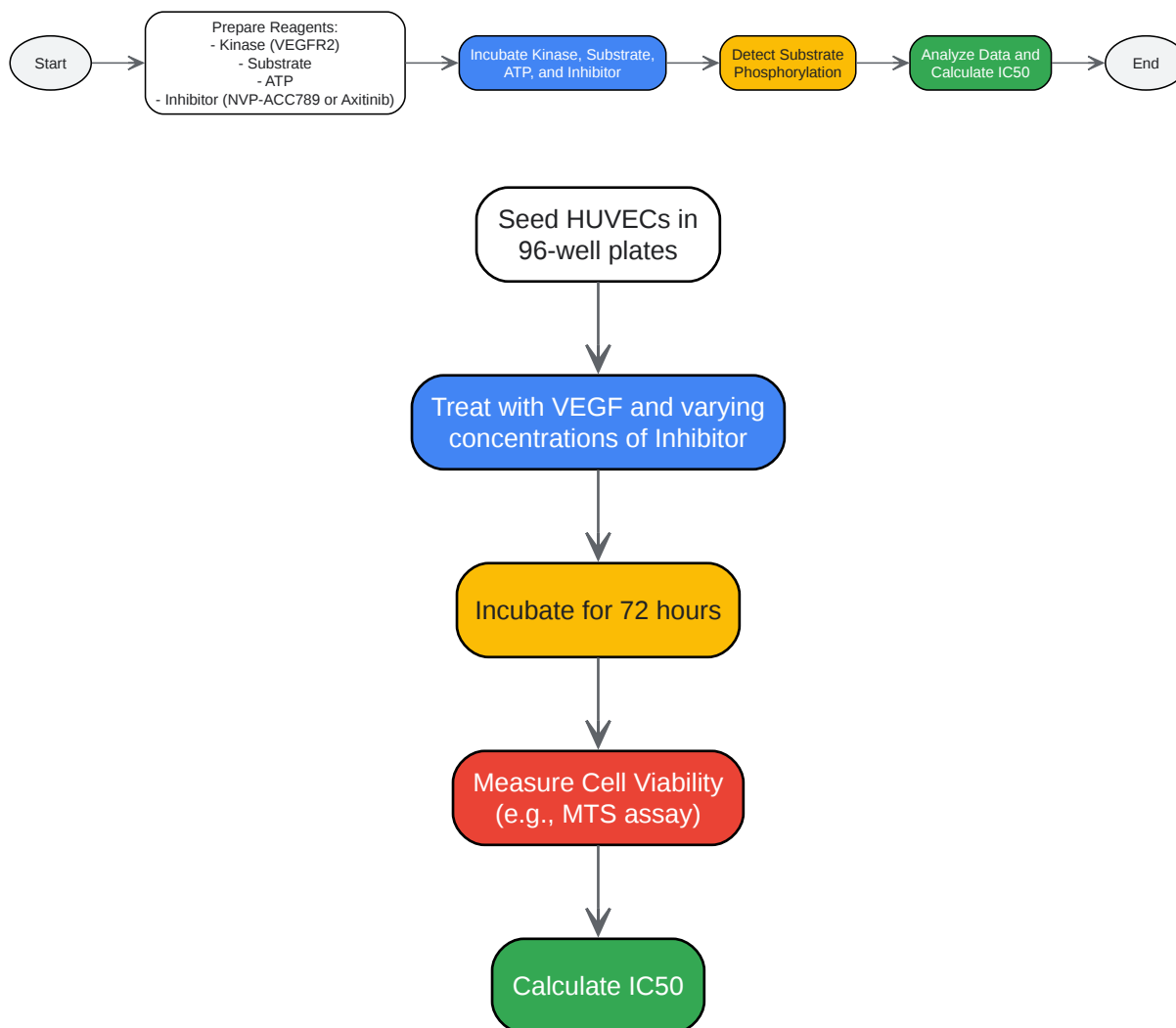
Visualizing the Science: Diagrams

To provide a clearer understanding of the biological context and experimental designs, the following diagrams have been generated.



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Caption: The VEGFR2 signaling pathway and the point of inhibition by **NVP-ACC789** and Axitinib.



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References

- 1. aacrjournals.org [aacrjournals.org]
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